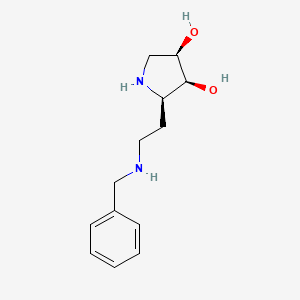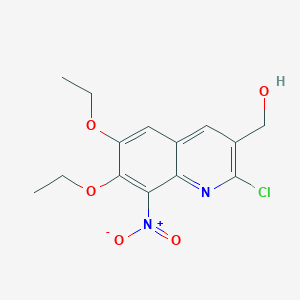
(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol is a chiral compound with a complex structure that includes a pyrrolidine ring, a benzylamino group, and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a dihydropyrrole derivative.
Introduction of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction, where a benzylamine reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the compound may produce various reduced derivatives.
Applications De Recherche Scientifique
(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol has several scientific research applications, including:
Medicinal Chemistry: The compound may serve as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It can be used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of (2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group may play a key role in binding to these targets, while the hydroxyl groups may participate in hydrogen bonding interactions. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4R)-2-(2-(Methylamino)ethyl)pyrrolidine-3,4-diol: Similar structure but with a methylamino group instead of a benzylamino group.
(2R,3S,4R)-2-(2-(Ethylamino)ethyl)pyrrolidine-3,4-diol: Similar structure but with an ethylamino group instead of a benzylamino group.
Uniqueness
(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol is unique due to the presence of the benzylamino group, which may confer specific binding properties and reactivity compared to its analogs. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.
Propriétés
Numéro CAS |
653571-01-8 |
|---|---|
Formule moléculaire |
C13H20N2O2 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
(2R,3S,4R)-2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C13H20N2O2/c16-12-9-15-11(13(12)17)6-7-14-8-10-4-2-1-3-5-10/h1-5,11-17H,6-9H2/t11-,12-,13+/m1/s1 |
Clé InChI |
ZNIOAVFONLBYAN-UPJWGTAASA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@H](N1)CCNCC2=CC=CC=C2)O)O |
SMILES canonique |
C1C(C(C(N1)CCNCC2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12901784.png)
![4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12901794.png)



![8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis-](/img/structure/B12901806.png)
![2-((3-Chloropropyl)thio)benzo[d]oxazole](/img/structure/B12901815.png)


![4-Anilino-2-phenyl-7-sulfanylidenefuro[3,4-d]pyrimidin-5(7H)-one](/img/structure/B12901835.png)

![2-phenyl-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}acetamide](/img/structure/B12901851.png)
